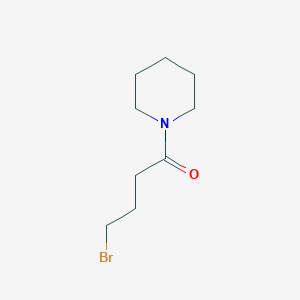

4-Bromo-1-(piperidin-1-yl)butan-1-one

Description

4-Bromo-1-(piperidin-1-yl)butan-1-one is a brominated ketone featuring a piperidine moiety. Its structure combines a reactive α-bromo ketone group with a six-membered amine ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating piperidine ring, enabling applications in cross-coupling reactions, alkylation, and as a precursor to more complex heterocycles .

Properties

Molecular Formula |

C9H16BrNO |

|---|---|

Molecular Weight |

234.13 g/mol |

IUPAC Name |

4-bromo-1-piperidin-1-ylbutan-1-one |

InChI |

InChI=1S/C9H16BrNO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2 |

InChI Key |

NVGUYNXIJVGSLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(piperidin-1-yl)butan-1-one typically involves the reaction of 4-bromobutanoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperidinyl butanones.

Reduction: Formation of 4-bromo-1-(piperidin-1-yl)butanol.

Oxidation: Formation of 4-bromo-1-(piperidin-1-yl)butanoic acid.

Scientific Research Applications

4-Bromo-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(piperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The piperidine ring can interact with various molecular targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aromatic Substitutions

Several compounds share the 4-bromo-butan-1-one core but differ in aromatic substituents ():

Key Observations :

- Yield : Bulky substituents like iso-propyl or tert-butyl reduce yields (e.g., 47–70%) compared to simpler groups, likely due to steric hindrance during synthesis .

- Electronic Effects : The tert-butyl group increases the carbonyl carbon’s chemical shift (δ 198.46 ppm vs. 198.14 ppm for methyl), suggesting enhanced electron withdrawal .

Piperidine-Containing Derivatives

Compounds with piperidine or modified piperidine rings exhibit distinct reactivity and applications:

Key Observations :

- Reactivity : The dihydropyridine derivative (42% yield) is less stable than saturated piperidine analogues, necessitating controlled reaction conditions .

- Chirality : The dual-piperidine compound (S)-29 demonstrates the impact of stereochemistry on synthetic utility, with moderate enantiomeric excess (96% e.e.) .

Halogenated Analogues

Halogen substitution patterns significantly influence properties:

Key Observations :

- Multi-Halogen Effects : The dichloro-bromo compound () exhibits higher electrophilicity, suitable for nucleophilic substitutions, but may pose purification challenges.

- Scalability : 4-Bromo-1-(4-t-butylphenyl)butan-1-one is synthesized industrially via optimized protocols (e.g., HBr-mediated bromination) with high yields (88% for derivative 20.4) .

Physicochemical and Spectroscopic Comparisons

Table: Selected NMR Data for Bromobutanone Derivatives

| Compound Name | ¹H NMR (δ, Multiplicity) | ¹³C NMR (δ, C=O) |

|---|---|---|

| 4-Bromo-1-(piperidin-1-yl)butan-1-one* | 3.73–3.57 (m, 2H, piperidine CH₂) | ~200 ppm (est.) |

| 4-Bromo-1-(4-methylphenyl)butan-1-one | 2.38 (s, 3H, CH₃) | 198.14 |

| 1-(5-Bromo-3,4-dihydropyridin-1-yl)butan-1-one | 6.93 (m, 1H, dihydropyridine CH) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.